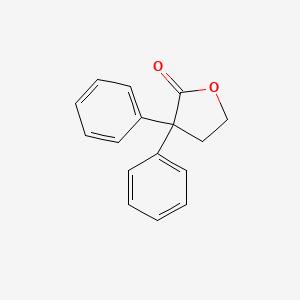

3,3-Diphenyldihydrofuran-2(3H)-one

Description

BenchChem offers high-quality 3,3-Diphenyldihydrofuran-2(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3-Diphenyldihydrofuran-2(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,3-diphenyloxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O2/c17-15-16(11-12-18-15,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRQJWIUKHLVISG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)C1(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00241895 | |

| Record name | 3,3-Diphenyldihydrofuran-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00241895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956-89-8 | |

| Record name | Dihydro-3,3-diphenyl-2(3H)-furanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=956-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3-Diphenyldihydrofuran-2(3H)-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000956898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3-Diphenyldihydrofuran-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00241895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-diphenyldihydrofuran-2(3H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.255 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,3-Diphenyldihydrofuran-2(3H)-one (CAS: 956-89-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,3-Diphenyldihydrofuran-2(3H)-one (CAS: 956-89-8), a key intermediate in the synthesis of the anti-diarrheal medication Loperamide. This document collates available data on its chemical and physical properties, spectroscopic information, and known biological context. Detailed experimental protocols for its synthesis and analysis, where available, are presented, alongside a discussion of the broader biological activities of the γ-butyrolactone class of compounds to which it belongs.

Chemical and Physical Properties

3,3-Diphenyldihydrofuran-2(3H)-one, also known as α,α-Diphenyl-γ-butyrolactone, is a solid organic compound.[1][2] Its core structure consists of a five-membered dihydrofuranone ring substituted with two phenyl groups at the 3-position.

| Property | Value | Source(s) |

| CAS Number | 956-89-8 | [3] |

| Molecular Formula | C₁₆H₁₄O₂ | [3] |

| Molecular Weight | 238.28 g/mol | [3] |

| Appearance | Solid | [2] |

| Melting Point | 77-79 °C | [4] |

| Boiling Point | 411.2 °C at 760 mmHg (Predicted) | [4] |

| InChI | InChI=1S/C16H14O2/c17-15-16(11-12-18-15,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12H2 | [3] |

| SMILES | C1C(C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)O1) | [3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 3,3-Diphenyldihydrofuran-2(3H)-one.

| Technique | Data Highlights | Source(s) |

| ¹H NMR | Data available on PubChem. | [3] |

| ¹³C NMR | Data available on PubChem and SpectraBase. | [3][4] |

| Mass Spectrometry | GC-MS data available on PubChem. | [3] |

| Infrared (IR) Spectroscopy | FTIR data (KBr wafer) available on PubChem. | [3] |

| Raman Spectroscopy | Data available on PubChem. | [3] |

Note: Detailed spectral assignments were not available in the public domain at the time of this guide's compilation.

Synthesis and Purification

Synthesis Protocol: From Diphenylacetic Acid and Ethylene Oxide (General Method)

Logical Workflow for Synthesis:

Caption: General synthesis workflow for 3,3-Diphenyldihydrofuran-2(3H)-one.

Purification Protocol: Recrystallization

Recrystallization is a common method for purifying solid organic compounds.[5]

Experimental Protocol:

-

Solvent Selection: Choose a suitable solvent or solvent mixture in which 3,3-Diphenyldihydrofuran-2(3H)-one is sparingly soluble at room temperature but highly soluble at elevated temperatures.

-

Dissolution: In a flask, dissolve the crude 3,3-Diphenyldihydrofuran-2(3H)-one in a minimal amount of the hot solvent with stirring.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly and undisturbed to room temperature. Further cooling in an ice bath can promote complete crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

-

Drying: Dry the crystals under vacuum or in a desiccator to remove residual solvent.

Workflow for Recrystallization:

Caption: General workflow for the purification of a solid by recrystallization.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for the analysis of 3,3-Diphenyldihydrofuran-2(3H)-one.[6]

Experimental Protocol (General):

-

Column: A reverse-phase column, such as a C18 column, can be used.[7]

-

Mobile Phase: A mixture of acetonitrile and water with an acidic modifier like phosphoric acid or formic acid (for MS compatibility) is suitable.[6]

-

Detection: UV detection is appropriate for this compound due to the presence of phenyl groups.

-

Method Validation: The method should be validated for parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ) according to ICH guidelines.[7]

Workflow for HPLC Analysis:

Caption: General workflow for the HPLC analysis of a chemical compound.

Biological Activity and Significance

Role as a Pharmaceutical Intermediate

The primary documented application of 3,3-Diphenyldihydrofuran-2(3H)-one is as a key starting material in the synthesis of Loperamide.[6][8] Loperamide is a peripherally acting μ-opioid receptor agonist used for the treatment of diarrhea.[8]

Signaling Pathway of Loperamide:

Caption: Simplified signaling pathway of Loperamide's anti-diarrheal action.

Potential Biological Activities of γ-Butyrolactone Derivatives

While specific quantitative biological data for 3,3-Diphenyldihydrofuran-2(3H)-one is limited in publicly available literature, the broader class of γ-butyrolactone derivatives is known to exhibit a wide range of pharmacological activities.

-

Antimicrobial Activity: Various γ-butyrolactone derivatives have demonstrated antibacterial and antifungal properties.[9][10] The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.

-

Anti-inflammatory Activity: Some furanone derivatives have shown potential anti-inflammatory effects.[11][12] In vitro assays, such as measuring the inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in stimulated immune cells, are commonly used for screening.[13][14]

-

Cytotoxic Activity: Certain γ-butyrolactone derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[15][16] The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's cytotoxicity.[17][18]

Experimental Workflow for In Vitro Cytotoxicity Assay (MTT Assay):

References

- 1. researchgate.net [researchgate.net]

- 2. 3,3-Diphenyldihydrofuran-2(3H)-one | CymitQuimica [cymitquimica.com]

- 3. Dihydro-3,3-diphenyl-2(3H)-furanone | C16H14O2 | CID 70393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. youtube.com [youtube.com]

- 6. Separation of 3,3-Diphenyldihydrofuran-2(3H)-one on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of Loperamide - Chemistry Steps [chemistrysteps.com]

- 9. In vitro antibacterial and antifungal activities of extracts and fractions of leaves of Ricinus communis Linn against selected pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

- 12. An evaluation of three in vitro cytotoxicity assays. | Semantic Scholar [semanticscholar.org]

- 13. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Antimicrobial and Antibiofilm Activities of Some Antioxidant 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds: In Silico and In Vitro Evaluation [mdpi.com]

- 16. Antifungal and Antibacterial Activities of Isolated Marine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

α,α-Diphenyl-γ-butyrolactone physical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

α,α-Diphenyl-γ-butyrolactone, also known by its IUPAC name 3,3-diphenyloxolan-2-one, is a heterocyclic organic compound. This technical guide provides a comprehensive overview of its core physical properties, detailed experimental protocols for their determination, and logical workflows for analysis. This document is intended to serve as a valuable resource for professionals in research, chemical synthesis, and drug development who may utilize this compound as a building block or intermediate.

Core Physical Properties

The fundamental physical characteristics of α,α-Diphenyl-γ-butyrolactone are summarized in the tables below. These properties are crucial for its handling, storage, and application in various chemical processes.

Table 1: Identification and General Properties

| Property | Value |

| IUPAC Name | 3,3-diphenyloxolan-2-one[1] |

| Alternate Names | 3,3-Diphenyldihydrofuran-2(3H)-one[1][2] |

| CAS Number | 956-89-8[1][2][3] |

| Molecular Formula | C₁₆H₁₄O₂[1][2][3] |

| Molecular Weight | 238.28 g/mol [1][3] |

| Appearance | White to brown crystalline powder |

Table 2: Thermal and Physical Constants

| Property | Value |

| Melting Point | 77-79 °C[3] |

| Boiling Point (Predicted) | 411.2 ± 45.0 °C |

| Appearance | Solid[3] |

Table 3: Solubility Profile (Qualitative)

| Solvent | Expected Solubility | Rationale |

| Water | Low | The large, nonpolar diphenyl moiety dominates the molecule's character, reducing its ability to form hydrogen bonds with water. |

| Methanol | Soluble | The alkyl nature of methanol can interact favorably with the phenyl groups, while the hydroxyl group can interact with the lactone. |

| Ethanol | Soluble | Similar to methanol, ethanol's alkyl chain can solvate the nonpolar regions of the molecule. |

| Acetone | Soluble | A polar aprotic solvent that can effectively solvate both the polar lactone and the nonpolar phenyl groups. |

| Diethyl Ether | Soluble | A common nonpolar solvent that is expected to readily dissolve the compound. |

| Chloroform | Soluble | A good solvent for many organic compounds, it is expected to dissolve α,α-Diphenyl-γ-butyrolactone. |

| Dimethyl Sulfoxide (DMSO) | Soluble | A powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds[9]. |

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of α,α-Diphenyl-γ-butyrolactone.

Determination of Melting Point

Principle: The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Spatula

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of α,α-Diphenyl-γ-butyrolactone is finely ground using a mortar and pestle.

-

Capillary Loading: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and tapped gently to pack the solid into the sealed end. A sample height of 2-3 mm is sufficient.

-

Apparatus Setup:

-

Thiele Tube: The capillary tube is attached to the thermometer with a rubber band, ensuring the sample is level with the thermometer bulb. The assembly is then inserted into the Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).

-

Digital Apparatus: The capillary tube is inserted into the designated slot in the heating block of the apparatus.

-

-

Heating: The apparatus is heated gently and steadily. The heating rate should be slow (1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the compound.

Determination of Boiling Point (for high-boiling liquids or solids)

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. For high-boiling point substances like α,α-Diphenyl-γ-butyrolactone, distillation under reduced pressure (vacuum distillation) is often employed to prevent decomposition at high temperatures. The predicted boiling point at atmospheric pressure is 411.2 ± 45.0 °C, which is very high and may lead to decomposition.

Apparatus:

-

Distillation apparatus (simple or fractional, depending on purity)

-

Heating mantle

-

Round-bottom flask

-

Condenser

-

Receiving flask

-

Thermometer (calibrated)

-

Boiling chips

-

Vacuum source (if performing vacuum distillation)

-

Manometer

Procedure (Simple Distillation):

-

Apparatus Assembly: A simple distillation apparatus is assembled. The α,α-Diphenyl-γ-butyrolactone is placed in the round-bottom flask along with a few boiling chips.

-

Heating: The flask is gently heated. The temperature of the vapor is monitored with a thermometer placed at the entrance to the condenser.

-

Observation: The temperature at which the liquid boils and a steady stream of distillate is collected is recorded as the boiling point. The atmospheric pressure should also be recorded.

Determination of Solubility

Principle: Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Apparatus:

-

Test tubes

-

Vortex mixer or stirring rods

-

Graduated cylinders or pipettes

-

Analytical balance

Procedure (Qualitative):

-

Sample Preparation: A small, measured amount of α,α-Diphenyl-γ-butyrolactone (e.g., 10 mg) is placed into a series of test tubes.

-

Solvent Addition: A measured volume of a specific solvent (e.g., 1 mL) is added to each test tube.

-

Mixing: The contents of each test tube are thoroughly mixed using a vortex mixer or by vigorous stirring for a set period (e.g., 1-2 minutes).

-

Observation: The mixture is visually inspected to determine if the solid has completely dissolved. The solubility is typically categorized as soluble, partially soluble, or insoluble.

Procedure (Quantitative):

-

Saturated Solution Preparation: An excess amount of α,α-Diphenyl-γ-butyrolactone is added to a known volume of the solvent in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

-

Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.

-

Analysis: A known volume of the clear saturated solution is taken, and the solvent is evaporated to dryness. The mass of the remaining solid is determined, from which the solubility can be calculated (e.g., in g/100 mL or mol/L).

Mandatory Visualizations

Experimental Workflow for Physical Property Determination

The following diagram illustrates a general workflow for the determination of the physical properties of a chemical compound like α,α-Diphenyl-γ-butyrolactone.

Logical Relationship of Physical Properties

The following diagram illustrates the logical relationship and dependence of various physical properties on the molecular structure.

References

- 1. scbt.com [scbt.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. swgdrug.org [swgdrug.org]

- 4. Gamma-Butyrolactone | C4H6O2 | CID 7302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. α,α-Diphenyl-γ-butyrolactone - 2,2-Diphenylbutyrolactone [sigmaaldrich.com]

- 6. γ-Butyrolactone - Wikipedia [en.wikipedia.org]

- 7. Gamma Butyrolactone CAS#: 96-48-0 [m.chemicalbook.com]

- 8. γ-butyrolactone (GBL) [boppfilmsale.com]

- 9. ptacts.uspto.gov [ptacts.uspto.gov]

3,3-diphenyloxolan-2-one chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise yet comprehensive overview of the chemical compound 3,3-diphenyloxolan-2-one, including its chemical structure, IUPAC nomenclature, and key identifiers.

Chemical Structure and IUPAC Name

3,3-diphenyloxolan-2-one is a heterocyclic compound featuring a five-membered lactone ring, known as an oxolan-2-one or γ-butyrolactone ring. The defining feature of this molecule is the geminal substitution of two phenyl groups at the C3 position of the oxolanone ring.

IUPAC Name: The systematically generated and preferred IUPAC name for this compound is 3,3-diphenyloxolan-2-one [1].

Synonyms: This compound is also known by several other names, including Dihydro-3,3-diphenyl-2(3H)-furanone and α,α-Diphenyl-γ-butyrolactone[1].

The chemical structure can be visualized as a central five-membered ring consisting of four carbon atoms and one oxygen atom. One of the carbon atoms adjacent to the ring oxygen is part of a carbonyl group (C=O), forming the lactone functional group. The carbon atom at the third position of this ring is bonded to two phenyl groups.

Caption: Chemical structure of 3,3-diphenyloxolan-2-one.

Physicochemical Data

A summary of key physicochemical properties for 3,3-diphenyloxolan-2-one is presented in the table below. This data is essential for understanding the compound's behavior in various experimental and physiological settings.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₄O₂ | PubChem[1] |

| Molecular Weight | 238.28 g/mol | PubChem |

| Canonical SMILES | C1COC(=O)C1(C2=CC=CC=C2)C3=CC=CC=C3 | PubChem[1] |

| InChI Key | IRQJWIUKHLVISG-UHFFFAOYSA-N | PubChem[1] |

| CAS Number | 956-89-8 | PubChem[1] |

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of 3,3-diphenyloxolan-2-one can be found in various chemical literature databases. A common synthetic route involves the reaction of a suitable precursor, such as a diphenyl-substituted ester, with a reducing agent, followed by intramolecular cyclization. Characterization is typically performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the structure and purity of the compound. For specific, detailed experimental procedures, researchers are advised to consult peer-reviewed chemical synthesis journals and databases.

References

Spectroscopic and Synthetic Profile of 3,3-Diphenyldihydrofuran-2(3H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of 3,3-Diphenyldihydrofuran-2(3H)-one (α,α-Diphenyl-γ-butyrolactone), a key intermediate in the synthesis of pharmaceuticals such as Loperamide. This document is intended to serve as a valuable resource for researchers in organic synthesis and drug development.

Spectroscopic Data

The structural integrity and purity of synthesized 3,3-Diphenyldihydrofuran-2(3H)-one can be confirmed through a combination of spectroscopic techniques. The following tables summarize the available data for ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 1: ¹H Nuclear Magnetic Resonance (NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in search results |

A ¹H NMR spectrum is available on SpectraBase, recorded on a Varian A-60 instrument, but specific chemical shifts and coupling constants were not found in the provided search results.[1]

Table 2: ¹³C Nuclear Magnetic Resonance (NMR) Data

Solvent: Chloroform-d (CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

A ¹³C NMR spectrum is available on SpectraBase, with the sample sourced from Aldrich Chemical Company, Inc.[1] The solvent used was reported to be Chloroform-d.

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Interpretation |

| Data not available in search results |

FTIR and ATR-IR spectra are available for this compound.[1] The FTIR spectrum was obtained using a KBr wafer with the sample from Aldrich Chemical Company, Inc.[1]

Table 4: Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 238 | Molecular Ion [M]⁺ |

| 194 | Fragment |

| 193 | Fragment |

| 115 | Fragment |

| 112 | Fragment |

GC-MS data is available from the NIST database.[1]

Experimental Protocols

A detailed, reproducible experimental protocol for the synthesis of 3,3-Diphenyldihydrofuran-2(3H)-one is crucial for obtaining a high-purity product for subsequent applications. While a specific, detailed protocol was not found in the provided search results, a general synthetic approach involves the reaction of a diphenylacetic acid derivative with ethylene oxide or a related C2 synthon.

General Procedure for Spectroscopic Analysis:

Standard protocols for obtaining spectroscopic data should be followed. A general workflow is outlined below.

References

The Multifaceted Biological Activities of Diphenyl-gamma-Butyrolactone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The gamma-butyrolactone scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active natural products and synthetic compounds. Among these, diphenyl-gamma-butyrolactone derivatives have emerged as a particularly promising class of molecules with a diverse range of pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of the biological effects of these compounds, with a focus on their cytotoxic, antimicrobial, and neurological activities. This document is intended to serve as a valuable resource for researchers actively engaged in the discovery and development of novel therapeutics based on this versatile chemical scaffold.

Quantitative Biological Activity Data

The biological activities of various diphenyl-gamma-butyrolactone derivatives have been quantified in numerous studies. The following tables summarize the reported 50% inhibitory concentration (IC50) values for cytotoxicity against various cancer cell lines and the minimum inhibitory concentration (MIC) values for antimicrobial activity.

Table 1: Cytotoxicity of Diphenyl-gamma-Butyrolactone Derivatives (IC50)

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| α-Methylene-γ-butyrolactone derivative with 2-hydroxyquinoline | Various cancer cell lines | -5.89 (log GI50) | [1] |

| α-Methylene-γ-butyrolactone derivative with quinoline | Various cancer cell lines | -5.79 (log GI50) | [1] |

| α-Methylene-γ-butyrolactone derivative with 2-methylquinoline | Various cancer cell lines | -5.69 (log GI50) | [1] |

| α-Methylene-γ-butyrolactone derivative with 8-hydroxyquinoline | Various cancer cell lines | -5.64 (log GI50) | [1] |

| α-Methylene-γ-butyrolactone derivative with 2-naphthalene | Various cancer cell lines | -5.59 (log GI50) | [1] |

| α-Methylene-γ-butyrolactone derivative with benzene | Various cancer cell lines | -4.90 (log GI50) | [1] |

| Guttiferone BL | PA-1 Ovarian Cancer Cells | 5.00 ± 0.70 | [2] |

Note: For some derivatives, the potency was reported as log GI50, which represents the log of the concentration causing 50% growth inhibition.

Table 2: Antimicrobial Activity of Diphenyl-gamma-Butyrolactone Derivatives (MIC)

| Compound/Derivative | Microbial Strain | MIC (µM) | Reference |

| β,γ-Diaryl α-methylene-γ-butyrolactones (most potent) | Methicillin-resistant Staphylococcus aureus (MRSA) | 3.0 - 5.2 | [3] |

| Halogen-containing α-methylene-γ-butyrolactone derivatives (6a,d) | Colletotrichum lagenarium | 7.68 and 8.17 | [4] |

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the biological activity of diphenyl-gamma-butyrolactone derivatives.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Diphenyl-gamma-butyrolactone derivatives

-

Cancer cell lines (e.g., HeLa, MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[5]

-

Compound Treatment: Prepare serial dilutions of the diphenyl-gamma-butyrolactone derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (e.g., DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[5]

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well.[5]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.[5]

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

-

Diphenyl-gamma-butyrolactone derivatives

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Incubator (35 ± 2°C)

Procedure:

-

Compound Dilution: Prepare serial two-fold dilutions of the diphenyl-gamma-butyrolactone derivatives in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL. Include a growth control well (bacteria and broth, no compound) and a sterility control well (broth only).

-

Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathways and Mechanisms of Action

Diphenyl-gamma-butyrolactone derivatives exert their biological effects through various mechanisms, including the induction of apoptosis in cancer cells and modulation of neurotransmitter systems.

Induction of Apoptosis

Several studies have indicated that diphenyl-gamma-butyrolactone derivatives can induce apoptosis, or programmed cell death, in cancer cells. This process is often mediated through the intrinsic (mitochondrial) pathway, which involves the activation of a cascade of enzymes called caspases.

Caption: Intrinsic apoptosis pathway induced by diphenyl-gamma-butyrolactone derivatives.

Neurological Activity: Modulation of GABAergic and Catecholaminergic Systems

Gamma-butyrolactone (GBL), the parent structure, is known to be a prodrug of gamma-hydroxybutyrate (GHB), which has significant effects on the central nervous system.[6] Derivatives of GBL can interact with the GABAergic system, the primary inhibitory neurotransmitter system in the brain. Some derivatives have been shown to interact with GABA receptors, which can lead to a variety of downstream effects.[7][8]

Furthermore, GBL and its derivatives can influence the levels of key catecholamines like dopamine and noradrenaline in the brain, which are crucial for regulating mood, attention, and motor control.[9]

Caption: Modulation of GABAergic and catecholaminergic systems.

Experimental Workflow for Biological Activity Screening

The general workflow for screening and characterizing the biological activity of novel diphenyl-gamma-butyrolactone derivatives involves a multi-step process, from initial synthesis to in-depth mechanistic studies.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. rr-asia.woah.org [rr-asia.woah.org]

- 4. A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 6. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 7. Evidence for down-regulation of GABA receptors following long-term gamma-butyrolactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Specific gamma-hydroxybutyrate-binding sites but loss of pharmacological effects of gamma-hydroxybutyrate in GABA(B)(1)-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Gamma-butyrolactone-induced dopamine accumulation in prefrontal cortex is affected by tyrosine availability - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and history of 3,3-Diphenyldihydrofuran-2(3H)-one

An In-Depth Technical Guide to 3,3-Diphenyldihydrofuran-2(3H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,3-Diphenyldihydrofuran-2(3H)-one, a heterocyclic compound of significant interest in synthetic organic chemistry. Also known by synonyms such as α,α-Diphenyl-γ-butyrolactone and 3,3-diphenyloxolan-2-one, this molecule serves as a crucial intermediate in the synthesis of pharmaceuticals, most notably the anti-diarrheal agent Loperamide.[1] This document details its chemical and physical properties, summarizes available spectroscopic data, and discusses its synthesis and known applications. While specific information regarding its initial discovery and dedicated biological studies is limited in readily accessible literature, this guide consolidates the existing knowledge to serve as a valuable resource for researchers.

Introduction and Historical Context

3,3-Diphenyldihydrofuran-2(3H)-one, a derivative of γ-butyrolactone, rose to prominence as a key building block in the pharmaceutical industry. Its significance is intrinsically linked to the development of Loperamide, an opioid receptor agonist used to decrease the frequency of diarrhea. Loperamide was first synthesized in 1969 by Paul Janssen of Janssen Pharmaceuticals.[1] The synthesis of Loperamide on a laboratory scale starts from 3,3-Diphenyldihydrofuran-2(3H)-one, highlighting the importance of this lactone in the history of this widely used medication.[1] While the precise date and researchers associated with the initial discovery and synthesis of 3,3-Diphenyldihydrofuran-2(3H)-one are not well-documented in easily searchable scientific literature, its utility as a synthetic intermediate has solidified its place in organic chemistry.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for 3,3-Diphenyldihydrofuran-2(3H)-one is presented below for easy reference and comparison.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₄O₂ | [2][3] |

| Molecular Weight | 238.28 g/mol | [2] |

| CAS Number | 956-89-8 | [3] |

| Appearance | Solid | [3] |

| Purity | 97% (typical) | [3] |

Table 2: Spectroscopic Data

| Spectroscopic Technique | Key Data Points | Source |

| ¹H NMR | Data available on PubChem | PubChem |

| ¹³C NMR | Data available on PubChem | PubChem |

| Infrared (IR) Spectroscopy | Data available on PubChem | PubChem |

| Mass Spectrometry (MS) | Data available on PubChem | PubChem |

Synthesis and Experimental Protocols

Conceptual Experimental Workflow for Synthesis

The synthesis of 3,3-disubstituted γ-butyrolactones can often be achieved through the alkylation of an enolate of a carboxylic acid ester followed by hydrolysis and lactonization, or via reactions involving organometallic reagents. A potential synthetic route is outlined below.

Caption: Conceptual workflow for the synthesis of 3,3-Diphenyldihydrofuran-2(3H)-one.

General Experimental Protocol (Hypothetical)

Materials:

-

Diphenylacetic acid

-

Thionyl chloride

-

Ethylene glycol

-

A suitable non-polar solvent (e.g., Toluene)

-

A suitable base (e.g., Pyridine)

-

Hydrochloric acid (for workup)

Procedure:

-

Esterification: Diphenylacetic acid is reacted with an excess of ethylene glycol in the presence of an acid catalyst (e.g., a few drops of concentrated sulfuric acid) in a solvent such as toluene. The mixture is heated under reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

-

Cyclization: The resulting hydroxyethyl ester is then subjected to intramolecular cyclization. This can be achieved by heating in the presence of a base or by using a dehydrating agent.

-

Workup and Purification: The reaction mixture is cooled, washed with water and brine, and the organic layer is dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield 3,3-Diphenyldihydrofuran-2(3H)-one.

Note: The yields for this specific reaction are not documented in the available literature.

Biological Activity and Signaling Pathways

There is a lack of specific studies on the biological activity of 3,3-Diphenyldihydrofuran-2(3H)-one itself in the public domain. However, the broader class of furanone and dihydrofuranone derivatives has been investigated for various pharmacological activities.

Derivatives of dihydrofuran-2(3H)-one have been synthesized and tested for anticonvulsant and analgesic activity. Some of these lactones were found to be effective in the maximal electroshock test in mice, suggesting potential central nervous system effects.[4]

The primary known biological relevance of 3,3-Diphenyldihydrofuran-2(3H)-one is as a precursor to Loperamide. Loperamide acts as a μ-opioid receptor agonist in the myenteric plexus of the large intestine, which decreases the activity of the circular and longitudinal smooth muscles of the intestinal wall. This increases the time material stays in the intestine, allowing more water to be absorbed from the fecal matter.

Due to the absence of dedicated biological studies on 3,3-Diphenyldihydrofuran-2(3H)-one, there are no described signaling pathways associated with this molecule. Its role appears to be purely as a synthetic intermediate.

Caption: Logical relationship of 3,3-Diphenyldihydrofuran-2(3H)-one to the action of Loperamide.

Conclusion

3,3-Diphenyldihydrofuran-2(3H)-one is a compound with a significant, albeit understated, role in the history of medicinal chemistry. While it may not possess notable biological activity itself, its function as a key intermediate in the synthesis of Loperamide underscores its importance. This guide has consolidated the available physicochemical and spectroscopic data. Further research into historical archives may yet uncover the original discovery and synthesis of this compound, and future studies could explore its potential for other biological activities, given the diverse pharmacology of the furanone scaffold. For now, its primary value to researchers, scientists, and drug development professionals lies in its utility as a versatile building block in organic synthesis.

References

- 1. Loperamide - Wikipedia [en.wikipedia.org]

- 2. Dihydro-3,3-diphenyl-2(3H)-furanone | C16H14O2 | CID 70393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,3-Diphenyldihydrofuran-2(3H)-one | CymitQuimica [cymitquimica.com]

- 4. Synthesis of Gamma-Butyrolactone Hormones Enables Understanding of Natural Product Induction - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3,3-Diphenyldihydrofuran-2(3H)-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of 3,3-Diphenyldihydrofuran-2(3H)-one, including its molecular weight and formula. It also details a representative synthetic protocol and analytical methods for its characterization. Furthermore, this document illustrates its key role as a precursor in the synthesis of the well-known anti-diarrheal medication, Loperamide.

Core Data Presentation

The fundamental properties of 3,3-Diphenyldihydrofuran-2(3H)-one are summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₁₆H₁₄O₂ |

| Molecular Weight | 238.28 g/mol |

| CAS Number | 956-89-8 |

| Appearance | Solid |

| IUPAC Name | 3,3-diphenyloxolan-2-one |

| Synonyms | α,α-Diphenyl-γ-butyrolactone, Dihydro-3,3-diphenyl-2(3H)-furanone |

Experimental Protocols

Representative Synthesis of 3,3-Diphenyldihydrofuran-2(3H)-one

This protocol describes a plausible method for the synthesis of 3,3-Diphenyldihydrofuran-2(3H)-one from diphenylacetic acid and ethylene oxide. This method is based on established chemical principles for lactone formation.

Materials:

-

Diphenylacetic acid

-

Sodium hydride (NaH)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethylene oxide

-

Hydrochloric acid (HCl), 1M

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas supply

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet is placed under an inert atmosphere (Argon or Nitrogen).

-

Diphenylacetic acid is dissolved in anhydrous THF in the flask.

-

The solution is cooled to 0 °C in an ice bath.

-

Sodium hydride (1.1 equivalents) is added portion-wise to the stirred solution. The reaction is allowed to stir at 0 °C for 30 minutes and then at room temperature for 1 hour to ensure complete formation of the sodium salt.

-

The reaction mixture is cooled again to 0 °C.

-

A solution of ethylene oxide (1.2 equivalents) in anhydrous THF is added dropwise via a syringe or an addition funnel.

-

The reaction is allowed to slowly warm to room temperature and then heated to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, the reaction is cooled to room temperature and quenched by the slow addition of 1M HCl.

-

The aqueous layer is extracted three times with ethyl acetate.

-

The combined organic layers are washed with saturated aqueous NaHCO₃, followed by brine.

-

The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel or by recrystallization to yield 3,3-Diphenyldihydrofuran-2(3H)-one.

Analytical Characterization

The identity and purity of the synthesized 3,3-Diphenyldihydrofuran-2(3H)-one can be confirmed using the following spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (in CDCl₃): Expected signals would include multiplets for the aromatic protons and two triplets for the diastereotopic methylene protons of the lactone ring.

-

¹³C NMR (in CDCl₃): Expected signals would include peaks for the carbonyl carbon, the quaternary carbon attached to the two phenyl groups, the two methylene carbons of the lactone ring, and the aromatic carbons.[1]

-

-

Infrared (IR) Spectroscopy:

-

A strong absorption band characteristic of a γ-lactone carbonyl group is expected around 1770 cm⁻¹.[2]

-

Bands corresponding to C-H stretching of the aromatic and aliphatic portions, as well as C=C stretching of the aromatic rings, would also be present.

-

Mandatory Visualizations

Caption: Synthetic pathway for 3,3-Diphenyldihydrofuran-2(3H)-one.

Caption: Use as a precursor in the synthesis of Loperamide.[3]

References

Navigating the Solubility of 3,3-Diphenyldihydrofuran-2(3H)-one in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

3,3-Diphenyldihydrofuran-2(3H)-one, also known as α,α-Diphenyl-γ-butyrolactone, is a lactone derivative with a rigid, diphenyl-substituted core. Understanding its solubility in organic solvents is a critical first step in various research and development phases, including reaction optimization, purification, formulation development, and analytical method development. The absence of published quantitative solubility data necessitates a standardized approach for its determination.

Physicochemical Properties of 3,3-Diphenyldihydrofuran-2(3H)-one

While specific solubility data is scarce, other key physical and chemical properties of 3,3-Diphenyldihydrofuran-2(3H)-one have been reported. These are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 956-89-8 | [1][2][3] |

| Molecular Formula | C₁₆H₁₄O₂ | [1] |

| Molecular Weight | 238.28 g/mol | [1] |

| Melting Point | 77-79 °C | [2] |

| Alternate Name | α,α-Diphenyl-γ-butyrolactone | [1] |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The following section details a generalized experimental protocol for determining the equilibrium solubility of a solid compound like 3,3-Diphenyldihydrofuran-2(3H)-one in an organic solvent. The shake-flask method is a well-established and reliable technique for this purpose.

Materials and Equipment

-

3,3-Diphenyldihydrofuran-2(3H)-one (solid)

-

Selected organic solvent(s) (e.g., ethanol, acetone, dimethyl sulfoxide)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure

-

Preparation of Supersaturated Solutions: Add an excess amount of solid 3,3-Diphenyldihydrofuran-2(3H)-one to a series of vials, each containing a known volume of the selected organic solvent. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Allow the mixtures to shake for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The equilibration time should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a sufficient period (e.g., 2-4 hours) to allow the excess solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

Dilution: Accurately weigh the filtered aliquot and then dilute it with a known volume of the same solvent in a volumetric flask to bring the concentration within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of 3,3-Diphenyldihydrofuran-2(3H)-one.

-

Calculation of Solubility: Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L, based on the measured concentration and the dilution factor.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of 3,3-Diphenyldihydrofuran-2(3H)-one using the shake-flask method.

Conclusion

While quantitative solubility data for 3,3-Diphenyldihydrofuran-2(3H)-one in organic solvents is not currently available in the public domain, this guide provides the necessary tools for researchers to determine this crucial parameter. The detailed experimental protocol for the shake-flask method, along with the visual workflow, offers a clear and structured approach to generating reliable and reproducible solubility data. This information is invaluable for advancing research and development activities involving this compound.

References

The Therapeutic Promise of Diphenyl Lactones: A Technical Guide for Drug Discovery

An In-depth Exploration of Anticancer, Anti-inflammatory, and Antimicrobial Applications

For Researchers, Scientists, and Drug Development Professionals

Diphenyl lactones, a class of naturally occurring and synthetic compounds, are emerging as a significant area of interest in therapeutic research. Characterized by a lactone ring attached to two phenyl groups, these molecules have demonstrated a remarkable range of biological activities. This technical guide provides a comprehensive overview of the current understanding of diphenyl lactones, focusing on their potential applications in oncology, inflammation, and infectious diseases. This document details the quantitative data of their bioactivities, outlines key experimental methodologies, and visualizes the intricate signaling pathways they modulate.

Therapeutic Landscapes of Diphenyl Lactones

Diphenyl lactones exhibit a diverse pharmacological profile, with the most promising activities observed in the fields of cancer, inflammation, and microbial infections.

Anticancer Potential

A significant body of research has highlighted the potent cytotoxic effects of diphenyl lactones against a variety of cancer cell lines. Two prominent examples that showcase the anticancer potential of this structural motif are diphyllin and podophyllotoxin, both of which are arylnaphthalene lignan lactones.

Diphyllin and its derivatives have demonstrated impressive anticancer activity, primarily through the inhibition of Vacuolar-type H+-ATPase (V-ATPase).[1][2] This enzyme is crucial for maintaining the acidic microenvironment of tumors and is involved in processes like metastasis and drug resistance.[1] Inhibition of V-ATPase disrupts these vital cancer-promoting functions.

Podophyllotoxin , isolated from the roots of Podophyllum species, is a well-known antimitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3][4][5] While its clinical use is limited by toxicity, its derivatives, such as etoposide and teniposide, are widely used in cancer chemotherapy.[3][4] These derivatives, however, exhibit a different mechanism of action, primarily targeting topoisomerase II.[6]

Anti-inflammatory Activity

Several diphenyl lactone derivatives have shown potential in modulating inflammatory responses. Their mechanisms often involve the inhibition of key inflammatory mediators and signaling pathways. For instance, certain chalcone derivatives, which share structural similarities with open-chain precursors of some diphenyl lactones, have been shown to inhibit the NLRP3 inflammasome, a key player in inflammatory diseases.

Antimicrobial Activity

The lactone moiety is present in numerous compounds with established antimicrobial properties. While research specifically targeting diphenyl lactones for their antimicrobial effects is less extensive than for their anticancer properties, the general class of lactones has shown activity against a range of bacteria and fungi.[7][8] The mechanism of action is often attributed to their ability to act as alkylating agents, targeting essential microbial enzymes.[9]

Quantitative Bioactivity Data

The following tables summarize the reported in vitro activities of representative diphenyl lactones and their derivatives.

Table 1: Anticancer Activity of Diphyllin and its Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |

| Diphyllin | Human gastric adenocarcinoma (SGC7901) | Not specified | |

| Diphyllin | Human colorectal adenocarcinoma (HT-29) | 2.9 ± 0.38 µg/mL | [10] |

| Diphyllin | Human colorectal adenocarcinoma (SW-480) | 1.3 ± 0.28 µg/mL | [10] |

| Diphyllin | Human colorectal adenocarcinoma (HCT-15) | 3.9 ± 0.65 µg/mL | [10] |

| Diphyllin Derivative (2I) | Human lung cancer (A549) | 14 nM | |

| Diphyllin Derivative (2I) | Human non-small-cell lung cancer (NCI-H1299) | 97 nM | |

| Diphyllin Derivative (5c3) | Human breast cancer (MCF-7) | 0.09 µM | |

| Diphyllin Derivative (5c4) | Human breast cancer (MCF-7) | 0.10 µM | |

| Diphyllin Derivative (3) | Human colon cancer (HCT116) | 1.2 µM | |

| Diphyllin Derivative (5d) | Human oral epidermoid cancer (KB) | 5.1 µM |

Table 2: Anticancer Activity of Podophyllotoxin and its Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 Value | Mechanism of Action | Reference |

| Podophyllotoxin | Various | Potent | Tubulin Polymerization Inhibition | [4][11] |

| Etoposide | Various | Clinically relevant | Topoisomerase II Inhibition | [6] |

| Teniposide | Various | Clinically relevant | Topoisomerase II Inhibition | [6] |

| 4β-NH-(6-aminoindole)-4-deoxy-PTOX | Various | Nanomolar range | Tubulin Polymerization Inhibition | [3] |

Table 3: Anti-inflammatory Activity of Diphenyl Lactone-Related Derivatives

| Compound/Derivative | Assay | IC50 Value | Reference |

| Chalcone Derivative (F14) | IL-1β secretion (BMDM) | 0.74 µM | [11] |

| Chalcone Derivative (F14) | IL-1β secretion (THP-1) | 0.88 µM | [11] |

| LCA Derivative (10h) | NO release (RAW 264.7) | Strong inhibition at 20 µM | [12] |

Table 4: Antimicrobial Activity of Lactones (General)

| Compound Class | Microorganism | MIC Value | Reference |

| Sesquiterpene Lactones (10 & 11) | Staphylococcus aureus | 0.32 & 1.4 µg/mL | [7] |

| Sesquiterpene Lactones (10 & 11) | Escherichia fergusonii | 1.7 & 3.5 µg/mL | [7] |

| γ-Lactones (23 & 24) | Bacillus subtilis | 10.26 ± 0.76 µM & 5.30 ± 0.29 µM | [7] |

| Penicilactone A (26) | Staphylococcus aureus | 6.25 µg/mL | [7] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of diphenyl lactones, intended to serve as a guide for researchers in the field.

General Synthesis of Diphenyl Lactones

The synthesis of diphenyl lactones can be achieved through various organic chemistry reactions. A common strategy involves the construction of the core lactone ring followed by the introduction or modification of the phenyl groups.

Example Protocol: Synthesis of a γ-Butyrolactone

-

Reaction: AuCl3-catalyzed electrophilic cyclization of 4-bromo-3-yn-1-ols.

-

Procedure: To a solution of the 4-bromo-3-yn-1-ol (1.0 mmol) in wet toluene (5 mL), AuCl3 (5 mol%) is added. The reaction mixture is stirred at room temperature for the appropriate time (monitored by TLC). Upon completion, the solvent is evaporated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired γ-butyrolactone.

In Vitro Cytotoxicity Assays

3.2.1. MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the diphenyl lactone derivatives for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

3.2.2. LDH Release Assay

This assay measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.[13][14]

-

Experimental Setup: Prepare cell cultures in a 96-well plate as described for the MTT assay. Include control wells for spontaneous LDH release (no treatment) and maximum LDH release (cells lysed with a detergent like Triton X-100).

-

Supernatant Collection: After treatment with the test compounds, centrifuge the plate and carefully transfer the supernatant to a new 96-well plate.

-

LDH Reaction: Add the LDH reaction mixture (containing diaphorase and INT) to each well and incubate in the dark at room temperature for 20-30 minutes.

-

Absorbance Measurement: Measure the absorbance at 490 nm. The percentage of cytotoxicity is calculated relative to the maximum LDH release control.

In Vitro Anti-inflammatory Assays

3.3.1. Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay measures the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

-

Cell Culture: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Treatment: Pre-treat the cells with different concentrations of the diphenyl lactone derivatives for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Griess Assay: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Absorbance Measurement: After a 10-minute incubation, measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to quantify the amount of nitrite, a stable product of NO.

Antimicrobial Susceptibility Testing

3.4.1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[15][16][17][18][19][20]

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).

-

Serial Dilutions: Prepare two-fold serial dilutions of the diphenyl lactone compounds in a 96-well microtiter plate containing appropriate broth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[20]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of diphenyl lactones are mediated through their interaction with specific cellular targets and modulation of key signaling pathways.

V-ATPase Inhibition by Diphyllin

Diphyllin and its derivatives exert their anticancer effects by targeting the V-ATPase proton pump.[2][21][22][23] This inhibition leads to a disruption of the acidic tumor microenvironment, which is critical for cancer cell survival, proliferation, and invasion. The diagram below illustrates the central role of V-ATPase in cancer pathology and its inhibition by diphyllin.

Caption: Diphyllin inhibits V-ATPase, disrupting the acidic tumor microenvironment.

Tubulin Polymerization Inhibition by Podophyllotoxin

Podophyllotoxin's potent antimitotic activity stems from its ability to bind to tubulin, the building block of microtubules.[3][4][5] This binding prevents the polymerization of tubulin into microtubules, which are essential for the formation of the mitotic spindle during cell division. The disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately triggers apoptosis.

Caption: Podophyllotoxin inhibits tubulin polymerization, leading to cell cycle arrest.

Experimental Workflow for In Vitro Cytotoxicity Screening

The following diagram outlines a typical workflow for screening the cytotoxic potential of novel diphenyl lactone derivatives.

Caption: A standard workflow for evaluating the in vitro cytotoxicity of diphenyl lactones.

Conclusion and Future Directions

Diphenyl lactones represent a promising class of compounds with significant therapeutic potential, particularly in the realm of oncology. The well-established mechanisms of action for prominent members like diphyllin and podophyllotoxin provide a solid foundation for the rational design of new, more potent, and selective derivatives. The data presented in this guide underscore the need for further exploration of their anti-inflammatory and antimicrobial activities, including the determination of their efficacy against a broader range of pathogens and inflammatory models.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: To optimize the therapeutic index of diphenyl lactones by modifying their chemical structures to enhance efficacy and reduce toxicity.

-

Elucidation of Novel Mechanisms: Investigating other potential cellular targets and signaling pathways modulated by this class of compounds.

-

In Vivo Efficacy and Pharmacokinetic Studies: To translate the promising in vitro results into preclinical and, eventually, clinical applications.

-

Exploration of Antimicrobial Potential: A systematic evaluation of a diverse library of diphenyl lactones against a panel of clinically relevant bacteria and fungi is warranted.

The continued investigation of diphenyl lactones holds the potential to yield novel therapeutic agents that can address unmet medical needs in cancer, inflammation, and infectious diseases. This technical guide serves as a foundational resource to stimulate and support these vital research endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Diphyllin, a novel and naturally potent V-ATPase inhibitor, abrogates acidification of the osteoclastic resorption lacunae and bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Insight Into the Molecular Mechanism of Podophyllotoxin Derivatives as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Podophyllotoxin: Recent Advances in the Development of Hybridization Strategies to Enhance Its Antitumoral Profile [mdpi.com]

- 7. Antimicrobial Activity of Lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antimicrobial Activity of Lactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Discovery of dibenzylbutane lignan LCA derivatives as potent anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Assessment of antimicrobial activity [protocols.io]

- 16. Automation of antimicrobial activity screening - PMC [pmc.ncbi.nlm.nih.gov]

- 17. dovepress.com [dovepress.com]

- 18. apec.org [apec.org]

- 19. mdpi.com [mdpi.com]

- 20. idexx.com [idexx.com]

- 21. researchgate.net [researchgate.net]

- 22. Regulation and function of V-ATPases in physiology and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Frontiers | Reciprocal Regulation of V-ATPase and Glycolytic Pathway Elements in Health and Disease [frontiersin.org]

An In-depth Technical Guide on 3,3-Diphenyldihydrofuran-2(3H)-one as a Precursor in Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of 3,3-Diphenyldihydrofuran-2(3H)-one, a versatile precursor in the synthesis of medicinally important compounds. It covers its synthesis, physicochemical properties, and key applications, with a focus on the development of therapeutic agents.

Introduction

3,3-Diphenyldihydrofuran-2(3H)-one, also known as α,α-Diphenyl-γ-butyrolactone, is a heterocyclic organic compound featuring a five-membered lactone ring with two phenyl substituents at the alpha position. This γ-butyrolactone scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities.[1] The rigid diphenyl substitution pattern of this particular precursor offers a unique stereochemical and lipophilic profile, making it an attractive starting material for the synthesis of novel therapeutic agents. Its primary significance lies in its role as a key intermediate in the synthesis of the widely used anti-diarrheal drug, Loperamide, and as a promising scaffold for the development of new central nervous system (CNS) active agents, particularly anticonvulsants.

Physicochemical Properties

A summary of the key physicochemical properties of 3,3-Diphenyldihydrofuran-2(3H)-one is presented in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.

| Property | Value |

| CAS Number | 956-89-8 |

| Molecular Formula | C₁₆H₁₄O₂ |

| Molecular Weight | 238.28 g/mol |

| Appearance | Solid |

| IUPAC Name | 3,3-diphenyloxolan-2-one |

| Synonyms | α,α-Diphenyl-γ-butyrolactone, 3,3-Diphenyltetrahydro-2-furanone |

Synthesis of 3,3-Diphenyldihydrofuran-2(3H)-one

While various methods exist for the synthesis of γ-butyrolactones, a common industrial route to 3,3-Diphenyldihydrofuran-2(3H)-one involves the reaction of a diphenylacetic acid ester with ethylene oxide.[2] This method provides a straightforward and efficient pathway to the desired lactone.

Experimental Protocol: Synthesis from Diphenylacetic Acid Ethyl Ester

Materials:

-

Diphenylacetic acid ethyl ester

-

Ethylene oxide

-

Sodium hydroxide (or other suitable base)

-

Appropriate solvent (e.g., anhydrous ethanol)

Procedure:

-

A solution of diphenylacetic acid ethyl ester in an anhydrous solvent is prepared in a reaction vessel equipped with a stirrer and a cooling system.

-

A catalytic amount of a strong base, such as sodium hydroxide, is added to the solution to generate the corresponding enolate.

-

Ethylene oxide is then carefully introduced into the reaction mixture. The reaction is typically carried out at low temperatures to control the exothermicity and prevent polymerization of ethylene oxide.

-

The reaction is stirred until completion, which can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, the reaction is quenched with a suitable acidic solution to neutralize the base.

-

The product is then extracted into an organic solvent. The organic layer is washed, dried, and the solvent is removed under reduced pressure.

-

The crude product, 3,3-Diphenyldihydrofuran-2(3H)-one, can be further purified by recrystallization or column chromatography.

Applications as a Precursor in Medicinal Chemistry

The utility of 3,3-Diphenyldihydrofuran-2(3H)-one as a precursor is most notably demonstrated in the synthesis of Loperamide. Furthermore, its core structure is of significant interest in the design of anticonvulsant agents.

Synthesis of Loperamide

Loperamide is a peripherally acting μ-opioid receptor agonist used for the treatment of diarrhea.[3] The synthesis of Loperamide utilizes an activated form of 3,3-Diphenyldihydrofuran-2(3H)-one, which undergoes a nucleophilic substitution reaction with a piperidine derivative.[2]

Experimental Protocol: Synthesis of Loperamide Hydrochloride

Step 1: Activation of 3,3-Diphenyldihydrofuran-2(3H)-one The lactone is first converted to a more reactive intermediate, N,N-dimethyl-(3,3-diphenyltetrahydro-2-furylidene)ammonium bromide. This is achieved by opening the lactone ring with hydrogen bromide to form 4-bromo-2,2-diphenylbutyric acid, followed by conversion to the acid chloride with thionyl chloride, and subsequent reaction with dimethylamine to form the reactive ammonium salt.[2]

Step 2: Coupling Reaction Materials:

-

N,N-dimethyl-(3,3-diphenyltetrahydro-2-furylidene)ammonium bromide

-

4-(4-chlorophenyl)-4-hydroxypiperidine

-

Sodium carbonate

-

Potassium iodide (catalyst)

-

Glycerol formal (solvent)

-

Isopropyl alcohol

-

Hydrochloric acid

Procedure:

-

In a reaction vessel, 4-(4-chlorophenyl)-4-hydroxypiperidine, sodium carbonate, and a catalytic amount of potassium iodide are dissolved in glycerol formal.[4]

-

The mixture is stirred for approximately 15 minutes.

-

N,N-dimethyl-(3,3-diphenyltetrahydro-2-furylidene)ammonium bromide is added, and the reaction mixture is heated to 60°C for about 2 hours.[4]

-

After cooling to room temperature, the crude product is isolated.

-

The crude product is dissolved in isopropanol saturated with hydrochloric acid and stirred to facilitate the formation of the hydrochloride salt.[4]

-

Water is added to precipitate the Loperamide hydrochloride, which is then collected by filtration, washed, and dried under vacuum.[4] A yield of approximately 67% can be expected.[4]

Scaffold for Anticonvulsant Agents

The γ-butyrolactone ring is a known pharmacophore for anticonvulsant activity.[5] Studies on various substituted γ-butyrolactones have shown that the nature and position of substituents significantly influence their activity. Specifically, alkyl substitutions at the α- and γ-positions have been shown to impart anticonvulsant properties.[6][7] These compounds are believed to exert their effects through modulation of the GABA-A receptor, a key inhibitory neurotransmitter receptor in the CNS.[8]

The table below summarizes the anticonvulsant activity of some representative γ-butyrolactone derivatives from the literature, highlighting the potential of this chemical class.

| Compound | Test Model | ED₅₀ (mg/kg) | Reference |

| A series of 10 lactones | Maximal Electroshock (MES) | Effective at 100-300 mg/kg | [5] |

| α-Ethyl-α-methyl GBL | Pentylenetetrazol-induced seizures | - | [6][7] |

| α,α-Dimethyl GBL | Pentylenetetrazol-induced seizures | - | [6][7] |

Visualizations

Diagrams of Synthetic Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key concepts discussed in this guide.

Caption: General synthetic utility of 3,3-Diphenyldihydrofuran-2(3H)-one.

Caption: Workflow for the synthesis of Loperamide.

Caption: Logical relationship for anticonvulsant design.

Conclusion

3,3-Diphenyldihydrofuran-2(3H)-one is a valuable and versatile precursor in medicinal chemistry. Its established role in the synthesis of Loperamide highlights its industrial importance. Furthermore, the inherent biological potential of the γ-butyrolactone core, combined with the unique properties imparted by the diphenyl substituents, makes it an exciting scaffold for the discovery of novel anticonvulsant agents and potentially other CNS-active drugs. Further research into the synthesis and biological evaluation of derivatives of 3,3-Diphenyldihydrofuran-2(3H)-one is warranted to fully explore its therapeutic potential.

References

- 1. Enantioselectivity of alpha-benzyl-alpha-methyl-gamma-butyrolactone-mediated modulation of anticonvulsant activity and GABA(A) receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Loperamide synthesis - chemicalbook [chemicalbook.com]

- 3. Synthesis of Loperamide - Chemistry Steps [chemistrysteps.com]

- 4. Loperamide hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 5. Search for anticonvulsant and analgesic active derivatives of dihydrofuran-2(3H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. profiles.wustl.edu [profiles.wustl.edu]

- 7. Anticonvulsant properties of alpha, gamma, and alpha, gamma-substituted gamma-butyrolactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and structure-activity studies of alkyl-substituted gamma-butyrolactones and gamma-thiobutyrolactones: ligands for the picrotoxin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

The γ-Butyrolactone Core: A Privileged Scaffold in Natural Products

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The γ-butyrolactone (GBL) moiety, a five-membered lactone ring, is a fundamental structural motif present in a vast array of natural products.[1] These compounds, isolated from a wide range of organisms including bacteria, fungi, plants, and marine invertebrates, exhibit a remarkable diversity of biological activities. This guide provides a comprehensive technical overview of the γ-butyrolactone core in natural products, focusing on their classification, biosynthesis, biological significance, and the experimental methodologies used for their study.

Classification and Structural Diversity

Natural products featuring the γ-butyrolactone core can be broadly classified based on their structural features and biological origin.

Bacterial Signaling Molecules: A well-studied class of GBLs are the autoregulatory factors found in Gram-positive bacteria, particularly of the genus Streptomyces. These molecules, often referred to as bacterial hormones, play a crucial role in quorum sensing, regulating secondary metabolite production (such as antibiotics) and morphological differentiation.[2][3] The archetypal example is the A-factor (2-isocapryloyl-3R-hydroxymethyl-γ-butyrolactone) from Streptomyces griseus, which triggers streptomycin production.[4]

Plant-Derived Lactones: Many plant-derived natural products contain the γ-butyrolactone ring. The α-methylene-γ-butyrolactones , a subclass of sesquiterpene lactones, are known for their cytotoxic and allergenic properties.[5] Lignans, such as arctigenin , also feature this core structure and have been investigated for their potential therapeutic effects.

Marine Natural Products: The marine environment is a rich source of structurally unique GBLs. For instance, salinipostins , isolated from the marine actinomycete Salinispora, possess a rare phosphotriester motif and exhibit potent antimalarial activity.[4][6]

Biosynthesis of the γ-Butyrolactone Core

The biosynthesis of the γ-butyrolactone ring in bacteria, particularly the A-factor and its analogs, has been a subject of significant research. The key enzyme in this process is A-factor synthase (AfsA) . The general biosynthetic pathway is as follows:

-

Condensation: AfsA catalyzes the condensation of a β-ketoacyl-acyl carrier protein (ACP) or β-ketoacyl-CoA with dihydroxyacetone phosphate (DHAP).

-

Cyclization and Dehydration: The resulting intermediate undergoes spontaneous cyclization and dehydration to form a butenolide phosphate.

-

Reduction: A reductase enzyme then reduces the double bond of the butenolide ring to form the saturated γ-butyrolactone phosphate.

-

Dephosphorylation: Finally, a phosphatase removes the phosphate group to yield the active γ-butyrolactone signaling molecule.

Biological Activity and Therapeutic Potential